molecular formula C5H4N4O B590170 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol CAS No. 137326-91-1

1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol

Cat. No.: B590170
CAS No.: 137326-91-1
M. Wt: 136.114
InChI Key: MKCJEQVBJPWQBM-UHFFFAOYSA-N
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Description

Significance of Fused Triazole-Pyridine Heterocycles in Contemporary Chemical Research

Fused triazole-pyridine heterocycles, the structural class to which 1H- smolecule.comchemicalbook.comsigmaaldrich.comtriazolo[4,5-b]pyridin-6-ol belongs, are of significant interest in contemporary chemical research. This class of compounds, characterized by a triazole ring fused to a pyridine (B92270) ring, exhibits a unique combination of chemical properties that make them attractive for a variety of applications. mdpi.comchemimpex.com The presence of multiple nitrogen atoms in the bicyclic structure allows for a range of interactions, including hydrogen bonding and coordination with metal ions. smolecule.com

The versatility of the triazolopyridine scaffold has led to its exploration in several key areas:

Medicinal Chemistry: The structural motif is a key component in the development of new therapeutic agents. Derivatives have been investigated for their potential as antimicrobial, analgesic, and anticancer agents. smolecule.commdpi.com The scaffold serves as a foundational structure for designing novel drug candidates that can interact with specific biological targets. smolecule.com

Materials Science: These compounds are utilized in the synthesis of advanced polymers and materials with specific electronic properties. smolecule.comchemimpex.com Their thermal stability and ability to form stable complexes with metal ions make them suitable for applications in electronics and the development of novel catalysts. smolecule.comchemimpex.com

Agrochemicals: The triazolopyridine core is also found in compounds developed for agricultural applications, such as pesticides and herbicides. chemimpex.com

The unique electronic properties and biological activities of fused triazole-pyridine heterocycles ensure their continued importance as a subject of scientific investigation. smolecule.com

Historical Context of Triazolopyridine Scaffold Development

The development of synthetic routes to the triazolopyridine scaffold has evolved over time, with researchers devising various methods to construct this fused heterocyclic system. Early methods for the synthesis of 1H- smolecule.comchemicalbook.comsigmaaldrich.comtriazolo[4,5-b]pyridine, the parent compound of 1H- smolecule.comchemicalbook.comsigmaaldrich.comtriazolo[4,5-b]pyridin-6-ol, often involved classical cyclization reactions. smolecule.com

One of the more established approaches involves the use of 5-amino-1,2,3-triazoles as starting materials. These precursors can undergo cyanoacetylation followed by cyclization to form the desired triazolopyridine framework. researchgate.net Another common method involves the cyclization of appropriate precursors through the application of heat or catalysts. smolecule.com

More recent advancements in synthetic methodology have focused on improving efficiency and yield. Microwave-assisted synthesis has emerged as a powerful tool for preparing triazolopyridine derivatives, offering significantly reduced reaction times. mdpi.com Researchers have also developed catalyst-free and additive-free methods, contributing to more environmentally friendly synthetic pathways. mdpi.com The ongoing refinement of synthetic strategies continues to facilitate the exploration of the chemical space and potential applications of the triazolopyridine scaffold.

Scope and Research Focus on 1H-smolecule.comchemicalbook.comsigmaaldrich.comtriazolo[4,5-b]pyridin-6-ol

While the broader class of triazolopyridines has been the subject of extensive research, publicly available scientific literature on the specific derivative, 1H- smolecule.comchemicalbook.comsigmaaldrich.comtriazolo[4,5-b]pyridin-6-ol , is notably limited. The majority of research focuses on the parent compound, 1H- smolecule.comchemicalbook.comsigmaaldrich.comtriazolo[4,5-b]pyridine, and other substituted analogues.

The research on the parent scaffold is diverse, encompassing its use as a starting material in the synthesis of energetic materials and as a building block for novel drug candidates. smolecule.comsigmaaldrich.com Studies have also delved into its thermodynamic stability and its interactions with biological targets. smolecule.com The planar structure of 1H- smolecule.comchemicalbook.comsigmaaldrich.comtriazolo[4,5-b]pyridine, coupled with its electronic properties, makes it a versatile tool in both medicinal and materials chemistry. smolecule.com

Given the established interest in the triazolopyridine core, the limited specific focus on the 6-hydroxy derivative suggests it may be a novel compound with underexplored potential. Further research would be necessary to elucidate the specific properties conferred by the hydroxyl group at the 6-position and to determine its potential applications.

Below are data tables for the parent compound, 1H- smolecule.comchemicalbook.comsigmaaldrich.comtriazolo[4,5-b]pyridine .

Table 1: Physicochemical Properties of 1H- smolecule.comchemicalbook.comsigmaaldrich.comtriazolo[4,5-b]pyridine

Property Value
Molecular Formula C₅H₄N₄
Molecular Weight 120.11 g/mol sigmaaldrich.comnist.gov
Melting Point 208 °C (decomposes) sigmaaldrich.com

Table 2: Spectroscopic and Identification Data for 1H- smolecule.comchemicalbook.comsigmaaldrich.comtriazolo[4,5-b]pyridine

Identifier Value
CAS Number 273-34-7 sigmaaldrich.comnist.gov
SMILES c1cnc2nn[nH]c2c1 sigmaaldrich.com
InChI 1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H,(H,6,7,8,9) sigmaaldrich.comnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137326-91-1

Molecular Formula

C5H4N4O

Molecular Weight

136.114

IUPAC Name

1,2-dihydrotriazolo[4,5-b]pyridin-6-one

InChI

InChI=1S/C5H4N4O/c10-3-1-4-5(6-2-3)8-9-7-4/h1-2,7,9H

InChI Key

MKCJEQVBJPWQBM-UHFFFAOYSA-N

SMILES

C1=C2C(=NNN2)N=CC1=O

Synonyms

1H-1,2,3-Triazolo[4,5-b]pyridin-6-ol(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 1h 1 2 3 Triazolo 4,5 B Pyridin 6 Ol

Classical Synthetic Approaches to the 1H-smolecule.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine Core

Traditional methods for constructing the 1H- smolecule.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine skeleton have historically relied on cyclization reactions and the use of hydrazine-based precursors. These foundational techniques established the groundwork for more advanced synthetic routes.

Cyclization Reactions for Core Ring Formation

Classical cyclization is a primary strategy for forming the 1H- smolecule.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine framework. smolecule.com A common method involves the cyanoacetylation of 5-amino-1,2,3-triazoles, followed by the cyclization of the resulting cyanoacetamides. researchgate.net For instance, the reaction of 5-amino-2-phenyl-2H-1,2,3-triazole with a heated mixture of acetic anhydride (B1165640) and cyanoacetic acid leads to the formation of the triazolopyridine system. smolecule.comresearchgate.net The temperature of the cyclization step is a critical parameter that significantly influences the formation of the final product. smolecule.com

Another established approach begins with 2-aminopyridines, which can undergo cyclization with various reagents to form the fused triazole ring. organic-chemistry.org These thermal condensation reactions often require specific temperature control to achieve good yields. smolecule.com

Starting MaterialReagentsKey ConditionProduct
5-amino-2-phenyl-2H-1,2,3-triazoleAcetic anhydride, Cyanoacetic acidControlled heating1,2,3-Triazolo[4,5-b]pyridine derivative
5-amino-1,2,3-triazolesp-Nitrophenylacetic acid, Acetic anhydrideHeating in DMF with Sodium Acetate (B1210297)1,2,3-Triazolo[4,5-b]pyridine derivative

Approaches Utilizing Hydrazine (B178648) Derivatives

Hydrazine derivatives are crucial building blocks in the synthesis of various nitrogen-containing heterocycles, including the triazolopyridine core. One method involves the reaction of 2-chloropyridine with hydrazine hydrate (B1144303) to produce 2-hydrazinopyridine (B147025). researchgate.net This intermediate can then be treated with reagents like chloroacetyl chloride and subsequently cyclized to form the triazolo[4,3-a]pyridine ring system, an isomer of the [4,5-b] system. researchgate.net While this specific example leads to a different isomer, the underlying principle of using a hydrazine derivative to introduce the necessary nitrogen atoms for the triazole ring is a common strategy in the synthesis of various triazolopyridine isomers. researchgate.netresearchgate.net

Modern and Efficient Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of more efficient, rapid, and environmentally friendly methods for constructing the 1H- smolecule.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine core. These modern techniques often offer higher yields and simpler work-up procedures compared to classical methods.

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, have streamlined the production of triazolopyridine derivatives. smolecule.com A notable one-pot method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature, which provides a mild, efficient, and atom-economic route to smolecule.comresearchgate.netmdpi.comtriazolo[4,3-a]pyridines. rsc.org Similarly, three-component reactions involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate have been developed for the synthesis of smolecule.comresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine derivatives, showcasing the versatility of one-pot strategies for related heterocyclic systems. mdpi.com

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Class
2-HydrazinopyridineAromatic Aldehyde-Room Temperature smolecule.comresearchgate.netmdpi.comTriazolo[4,3-a]pyridines
5-Amino-1-phenyl-1H-1,2,4-triazoleAromatic AldehydeEthyl acetoacetateAPTS (10 mol%) smolecule.comresearchgate.netmdpi.comTriazolo[4,3-a]pyrimidines

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. scielo.org.za This technology has been successfully applied to the synthesis of 1H- smolecule.comresearchgate.netresearchgate.nettriazolo[4,5-b]pyridine derivatives. mdpi.com A catalyst-free and additive-free method utilizes enaminonitriles and benzohydrazides under microwave irradiation. nih.gov This reaction proceeds through a tandem sequence of transamidation, nucleophilic addition, and condensation, significantly reducing reaction times. nih.gov Another microwave-assisted approach involves the reaction of 5-amino-1,2,3-triazoles with a mixture of p-nitrophenylacetic acid and acetic anhydride to form amides, which are then cyclized to the desired triazolopyridines. researchgate.netmdpi.com The use of microwave irradiation can dramatically shorten reaction times, often from hours to minutes. beilstein-journals.org

Starting MaterialsConditionsKey Advantages
Enaminonitriles, BenzohydrazidesMicrowave, Catalyst-freeShort reaction time, Eco-friendly
5-Amino-1,2,3-triazoles, p-Nitrophenylacetic acid, Acetic anhydrideMicrowave irradiationRapid, High yield
2-Chloropyridine, HydrazidesAcetic acid, Microwave irradiationEfficient, Convenient

Catalytic Strategies for Core Construction

The use of catalysts, particularly transition metals, offers efficient and selective pathways for synthesizing the triazolopyridine core. Palladium-catalyzed reactions have been developed for the direct arylation of 1,2,3-triazoles, a key step in building more complex derivatives. smolecule.com For instance, Palladium(II) acetate combined with triphenylphosphine can effectively catalyze the arylation of 1,4-disubstituted 1,2,3-triazoles. smolecule.com Another strategy involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by a dehydrative cyclization to yield smolecule.comresearchgate.netmdpi.comtriazolo[4,3-a]pyridines. smolecule.comorganic-chemistry.org Zeolites have also been employed as catalysts in reactions of 5-amino-1,2,3-triazoles with active methylene compounds to afford 1,2,3-triazolo[4,5-b]pyridine derivatives. researchgate.netmdpi.com

Catalyst SystemReaction TypeSubstrates
Palladium(II) acetate / TriphenylphosphineDirect Arylation1,4-Disubstituted 1,2,3-triazoles
Palladium catalystC-N Coupling / Cyclization2-Chloropyridine, Hydrazides
ZeolitesCondensation / Cyclization5-Amino-1,2,3-triazoles, Active methylene compounds

Functionalization and Derivatization at the Triazolo[4,5-b]pyridine Scaffold

The 1H- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,5-b]pyridine scaffold is a key structural motif in medicinal chemistry and materials science. Its unique electronic properties and potential for biological activity make the development of advanced synthetic methodologies for its functionalization and derivatization a critical area of research. These strategies aim to introduce a wide range of chemical functionalities at specific positions on the fused ring system, enabling the fine-tuning of its physicochemical and biological properties.

Regioselective Functionalization Techniques

Regioselectivity in the functionalization of the triazolopyridine scaffold is paramount for establishing clear structure-activity relationships. The electronic nature of the fused heterocyclic system, with its distinct nitrogen atom arrangement, dictates the reactivity of the different positions on the pyridine (B92270) and triazole rings. The specific isomer of triazolopyridine heavily influences the outcome of substitution reactions.

For instance, studies on the related mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine isomer have revealed distinct regiochemical preferences based on the reaction conditions. tandfonline.com

Electrophilic Substitution : Reactions with electrophiles tend to occur at the 3-position, which is an electron-rich site within the triazole ring. tandfonline.com

Directed Lithiation : The use of strong bases like lithium diisopropylamide (LDA) at low temperatures can achieve regioselective deprotonation. In the mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine system, lithiation is directed to the 7-position, guided by the "peri" nitrogen atom. This lithiated intermediate can then be trapped with various electrophiles, such as aldehydes and ketones, to introduce substituents specifically at that position. tandfonline.com

Nucleophilic Substitution : The inherent reactivity of the ring can be modified by introducing leaving groups. For brominated triazolopyridines, nucleophilic substitution is activated at the 5- and 7-positions, which are analogous to the ortho and para positions relative to the pyridine nitrogen, while the 6-position remains inert. tandfonline.com

These principles demonstrate that a chemist can selectively functionalize different positions on the triazolopyridine core by choosing the appropriate class of reagent (electrophilic, nucleophilic, or organometallic) and by leveraging the directing effects of the heterocyclic nitrogen atoms.

Table 1: Regioselectivity of Reactions on the Triazolopyridine Scaffold (based on the mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine isomer)
Reaction TypeReagent ClassPreferred PositionReference
Electrophilic AttackElectrophiles (e.g., Br₂)C3 tandfonline.com
Directed MetalationStrong Base (e.g., LDA)C7 tandfonline.com
Nucleophilic SubstitutionNucleophiles on Bromo-derivativesC5 and C7 tandfonline.com

C-H Activation Methodologies

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials like halides or organometallics. nih.gov Transition-metal catalysis, particularly with palladium, is a cornerstone of this approach. mdpi.comorganic-chemistry.orgnih.gov While research on the specific 1H- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,5-b]pyridine core is emerging, extensive studies on structurally related azaindoles and indoles provide a strong precedent for the applicability of these methods. mdpi.comnih.govacs.org

Palladium-catalyzed C-H functionalization reactions enable the direct formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov A common strategy involves the use of a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond, thereby ensuring high regioselectivity. For example, phosphinoyl directing groups have been successfully employed to direct the C-H arylation of indoles to the C7 position with high selectivity. acs.org Such methodologies are instrumental for late-stage functionalization, allowing for the direct coupling of the triazolopyridine core with a variety of partners, including aryl, heteroaryl, and alkyl groups. mdpi.comnih.gov

Key features of C-H activation include:

Atom Economy : Avoids the generation of stoichiometric byproducts typical of traditional cross-coupling reactions. nih.gov

Step Economy : Reduces the number of synthetic steps required to prepare derivatives. nih.gov

Regiocontrol : Can be precisely controlled through the use of directing groups or by exploiting the inherent electronic biases of the substrate. mdpi.comacs.org

Click Chemistry Applications for Triazole Hybrid Compounds

"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and versatile tool for constructing complex molecular architectures from simpler building blocks. nih.govnih.govnih.gov This reaction forms a stable 1,2,3-triazole linker between two molecular fragments and is renowned for its high yields, selectivity, and tolerance of a wide range of functional groups. nih.gov

In the context of the 1H- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,5-b]pyridine scaffold, click chemistry provides a powerful strategy for creating novel hybrid compounds. The methodology involves two main steps:

Functionalization : The triazolopyridine core is first derivatized to introduce either a terminal alkyne or an azide "handle."

Cycloaddition : The functionalized triazolopyridine is then "clicked" with a second molecule possessing the complementary reactive group (an azide or alkyne, respectively).

This approach has been used to synthesize a diverse array of triazolo-pyrimidine analogs and other hybrid molecules for drug discovery. nih.govasianpubs.org By linking the triazolopyridine scaffold to other pharmacophores, natural products, or bioactive moieties, researchers can rapidly generate libraries of new chemical entities for biological screening. nih.govresearchgate.net This modular approach is particularly valuable in the search for new therapeutic agents, such as anticancer or antimicrobial compounds. nih.govnih.gov

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications to a lead compound affect its biological activity. mdpi.com By systematically synthesizing and testing a series of analogs, researchers can identify the key molecular features responsible for potency, selectivity, and pharmacokinetic properties. The 1H- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,5-b]pyridine scaffold serves as an excellent template for such studies due to its rigid structure and multiple sites for substitution. smolecule.com

Synthetic strategies like cross-coupling, C-H activation, and click chemistry are employed to create libraries of derivatives where substituents at various positions are altered. nih.gov For example, in the development of enzyme inhibitors, different aryl groups might be introduced at one position, while the length and character of a linker at another position are varied. researchgate.netresearchgate.net

A study on 2-anilino triazolopyrimidines as anticancer agents found that the substitution pattern on the phenyl ring played a critical role in antiproliferative activity. mdpi.com The introduction of a weak electron-releasing methyl group at the para-position enhanced biological activity, whereas an electron-withdrawing fluorine atom at the same position was detrimental. mdpi.com Similarly, the design of dual Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors based on a triazolopyridine core involved merging different pharmacophores to optimize interactions with both targets. researchgate.net Such studies are essential for optimizing lead compounds into clinical candidates.

Table 2: Example of Substituent Effects on Biological Activity for Triazolo-pyrimidine Analogs
Scaffold PositionSubstituentObserved Effect on ActivityReference
Anilino Ring (para-position)-H (unsubstituted)Baseline Activity mdpi.com
Anilino Ring (para-position)-F (electron-withdrawing)Decreased Activity mdpi.com
Anilino Ring (para-position)-CH₃ (electron-releasing)Enhanced Activity mdpi.com
Side ChainShort LinkerModerate Potency researchgate.net
Side ChainLonger Amide-based LinkerLoss of Activity researchgate.net

Stereoselective Synthesis of 1H-mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,5-b]pyridin-6-ol Derivatives

Since the core 1H- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,5-b]pyridine ring system is planar and achiral, stereoselective synthesis focuses on the introduction of chiral substituents or the creation of stereogenic centers on side chains attached to the scaffold. The control of stereochemistry is crucial in drug development, as different enantiomers or diastereomers of a chiral molecule often exhibit profoundly different biological activities.

Two primary strategies are employed for the stereoselective synthesis of derivatives:

Chiral Auxiliary Approach : This method involves attaching a readily available, enantiomerically pure molecule (a chiral auxiliary) to the scaffold. This auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, after which it can often be removed. Carbohydrates are ideal chiral auxiliaries due to their availability and multiple stereocenters. mdpi.com For example, a new series of chiral 4,5-dihydro-1H- mdpi.comresearchgate.netresearchgate.net-triazoline molecules were synthesized via a 1,3-dipolar cycloaddition reaction where a chiral Schiff base derived from glucose was used to control the creation of a new stereocenter. mdpi.com A similar approach could be applied to synthesize chiral derivatives of 1H- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,5-b]pyridin-6-ol by first attaching a chiral side chain and then using it to direct further modifications.

Asymmetric Catalysis : This strategy utilizes a chiral catalyst to influence the transition state of a reaction, leading to the preferential formation of one stereoisomer over another. Chiral aminopyridines and their derivatives are well-known organocatalysts used in a variety of asymmetric transformations. nih.gov In the context of derivatizing the triazolopyridine scaffold, a chiral catalyst could be used to control the stereoselective addition of a nucleophile to a prochiral substituent, thereby generating a new stereocenter with high enantiomeric excess. This approach avoids the need to pre-install and later remove a chiral auxiliary. researchgate.net

These advanced stereoselective methods enable the synthesis of optically pure triazolopyridine derivatives, allowing for the precise investigation of stereochemistry on biological function.

Comprehensive Spectroscopic and Advanced Structural Elucidation of 1h 1 2 3 Triazolo 4,5 B Pyridin 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced 1D and 2D NMR Techniques (e.g., HMBC, HSQC, NOESY)

Specific 1D (¹H, ¹³C) and 2D (HMBC, HSQC, NOESY) NMR data for 1H- researchgate.netchemicalbook.commdpi.comtriazolo[4,5-b]pyridin-6-ol are not available in published literature. Such data would be essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the fused heterocyclic system.

Elucidation of Tautomeric Forms via NMR Spectroscopy

The potential for tautomerism in 1H- researchgate.netchemicalbook.commdpi.comtriazolo[4,5-b]pyridin-6-ol, particularly the pyridinol/pyridinone equilibrium and proton migration between the triazole nitrogens, is a subject of significant chemical interest. However, specific NMR studies investigating these tautomeric forms have not been reported. The main method for such an investigation would be ¹H, ¹³C, and ¹⁵N NMR spectroscopy, potentially at varying temperatures and in different solvents, but this research is not currently available. siftdesk.orgrsc.org

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Experimentally obtained FTIR spectra for 1H- researchgate.netchemicalbook.commdpi.comtriazolo[4,5-b]pyridin-6-ol are not documented. An analysis would typically identify characteristic absorption bands for O-H, N-H, C=N, and aromatic ring vibrations, which would also help in elucidating the dominant tautomeric form in the solid state.

Raman Spectroscopy, Including Surface-Enhanced Raman (SER) Spectroscopy

No Raman or SERS data for 1H- researchgate.netchemicalbook.commdpi.comtriazolo[4,5-b]pyridin-6-ol could be located. Raman spectroscopy would provide complementary information to FTIR, particularly for symmetric vibrations and the skeletal modes of the heterocyclic rings.

X-Ray Crystallography for Solid-State Structural Determination

A crystal structure for 1H- researchgate.netchemicalbook.commdpi.comtriazolo[4,5-b]pyridin-6-ol has not been deposited in crystallographic databases, nor has it been published in the scientific literature. X-ray crystallography would provide definitive proof of its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which would be crucial for understanding its tautomeric state and packing in the crystal lattice. While crystal structures for related triazolopyridine derivatives have been reported, this specific data is unavailable for the target compound. researchgate.netmdpi.commdpi.com

Single Crystal X-ray Diffraction Analysis of Intermolecular Interactions

A notable example is the crystal structure of 1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrate, a salt of the parent triazolopyridine. This compound crystallizes in the orthorhombic system with the Pnma space group. researchgate.net The crystal structure reveals a planar cationic triazolopyridine ring system, with the anions and cations connected through hydrogen bonds. researchgate.net This planarity and the presence of multiple nitrogen atoms create favorable conditions for various non-covalent interactions.

Studies on other triazolopyridine isomers and their derivatives have identified a range of intermolecular interactions that are likely to be present in the crystal lattice of 1H- mdpi.comresearchgate.netcapes.gov.brtriazolo[4,5-b]pyridin-6-ol. These interactions include:

Hydrogen Bonding: N-H···N and N-H···O hydrogen bonds are common in nitrogen-containing heterocyclic compounds. For instance, the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine features N–H⋯N hydrogen bonds that link the molecules into dimers. nih.gov The hydroxyl group in 1H- mdpi.comresearchgate.netcapes.gov.brtriazolo[4,5-b]pyridin-6-ol would be a prime candidate for forming strong O-H···N or O-H···O hydrogen bonds.

π–π Stacking: The aromatic nature of the fused triazolopyridine ring system facilitates π–π stacking interactions between adjacent molecules. These interactions are crucial for the stability of the crystal structure. The presence of π–π stacking has been confirmed in the crystal structures of various substituted triazolo[4',3':2,3]pyridazino[4,5-b]indoles. mdpi.comresearchgate.net

Crystallographic Data for Selected Triazolopyridine Derivatives
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrateOrthorhombicPnmaHydrogen bonding researchgate.net
1,2,4-Triazolo[4,3-a]pyridin-3-amineMonoclinicP21/nN–H⋯N hydrogen bonds nih.gov
Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1π–π stacking, C···H, N···H contacts mdpi.com

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceutical and material sciences. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability.

While extensive studies on the polymorphism of 1H- mdpi.comresearchgate.netcapes.gov.brtriazolo[4,5-b]pyridin-6-ol have not been reported, the potential for polymorphic behavior in this class of compounds is significant. The diverse range of functional groups and the possibility of forming various intermolecular hydrogen bonding and π-stacking arrangements create an energetic landscape where multiple stable crystal packing arrangements could exist.

Crystal engineering principles can be applied to systematically explore and control the crystallization of different polymorphic forms. By understanding the key intermolecular interactions, it is possible to design crystallization experiments that favor the formation of a specific polymorph. For example, the choice of solvent, temperature, and cooling rate can influence the nucleation and growth of different crystal forms.

A study on 3-phenyltriazolo[1,5-a]pyridine has reported the existence of two polymorphic forms, demonstrating that even subtle changes in the molecular structure can lead to different packing arrangements. nih.gov This underscores the importance of comprehensive polymorphic screening for triazolopyridine derivatives. The approach of crystal engineering provides a rational framework for discovering and characterizing new solid forms of 1H- mdpi.comresearchgate.netcapes.gov.brtriazolo[4,5-b]pyridin-6-ol with potentially improved properties. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. The NIST WebBook provides mass spectrometry data for the parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, which serves as a foundational reference. nist.gov

The fragmentation of triazolopyridine derivatives is influenced by the stability of the fused heterocyclic ring system and the nature of its substituents. A common fragmentation pathway observed in isomeric s-triazolo[4,3-a]pyridines involves the loss of a nitrile (RCN) moiety from the triazole ring. capes.gov.br However, the fragmentation can be significantly altered by the presence of different functional groups. capes.gov.br

For 1H- mdpi.comresearchgate.netcapes.gov.brtriazolo[4,5-b]pyridin-6-ol, the molecular ion peak (M+) would confirm its molecular weight. The subsequent fragmentation would likely involve the following key steps:

Loss of small neutral molecules: Initial fragmentation may involve the loss of stable small molecules such as N₂, HCN, or CO.

Ring cleavage: The fused triazolopyridine ring system can undergo cleavage, leading to characteristic fragment ions.

Influence of the hydroxyl group: The -OH group can influence the fragmentation pattern, potentially through rearrangements or the loss of a water molecule.

The fragmentation patterns of related nitrogen-containing fused heterocyclic systems, such as pyrimidinethiones and thiazolopyrimidines, also provide insights into the expected fragmentation behavior. sapub.org In these systems, fragmentation often initiates with the loss of side-chain functional groups, followed by the decomposition of the less stable heterocyclic ring. sapub.org

Expected Fragmentation Behavior of 1H- mdpi.comresearchgate.netcapes.gov.brtriazolo[4,5-b]pyridin-6-ol
ProcessExpected Neutral Loss/FragmentGeneral Reference
Initial IonizationMolecular Ion (M+) nist.gov
Triazole Ring FragmentationLoss of N₂ or RCN capes.gov.br
Pyridine (B92270) Ring FragmentationLoss of HCN sapub.org
Hydroxyl Group InfluenceLoss of H₂OGeneral MS Principles

Chiroptical Spectroscopy for Enantiomeric Purity and Conformation

Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the enantiomeric purity and absolute configuration of chiral compounds.

The parent compound, 1H- mdpi.comresearchgate.netcapes.gov.brtriazolo[4,5-b]pyridin-6-ol, is not inherently chiral. Therefore, chiroptical spectroscopy is not applicable to this molecule in its ground state. However, if a chiral center is introduced into the molecule, for example, through substitution with a chiral side chain, then the resulting derivatives would be optically active and could be studied using these techniques.

For such chiral derivatives, chiroptical spectroscopy would be a valuable tool for:

Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Assigning Absolute Configuration: By comparing the experimental chiroptical spectra with theoretical calculations or with the spectra of compounds with known configurations, the absolute stereochemistry of a chiral center can be determined.

Studying Molecular Conformation: Chiroptical properties are sensitive to the three-dimensional structure of a molecule, and can be used to study conformational changes in solution.

While no specific studies on the chiroptical properties of chiral derivatives of 1H- mdpi.comresearchgate.netcapes.gov.brtriazolo[4,5-b]pyridin-6-ol are available in the searched literature, the principles of the technique are well-established and would be directly applicable if such compounds were to be synthesized.

Computational and Theoretical Investigations of 1h 1 2 3 Triazolo 4,5 B Pyridin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for exploring the molecular properties of 1H- researchgate.netscilit.comresearchgate.nettriazolo[4,5-b]pyridin-6-ol. These methods allow for a detailed examination of the electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure and reactivity of triazolopyridine systems. By approximating the electron density of the molecule, DFT calculations can provide accurate descriptions of its ground-state properties. Studies on the parent compound, 1H- researchgate.netscilit.comresearchgate.nettriazolo[4,5-b]pyridine, have demonstrated its planar conformation, which allows for maximum overlap of π-orbitals and extensive electronic delocalization across the bicyclic system. smolecule.com The introduction of a hydroxyl group at the 6-position is expected to further influence the electronic landscape of the molecule.

The molecular structure and vibrational spectra of related triazolopyridine derivatives have been successfully analyzed using the B3LYP/6-311G(2d,2p) approach. mdpi.comnih.gov For 1H- researchgate.netscilit.comresearchgate.nettriazolo[4,5-b]pyridin-6-ol, DFT calculations can elucidate the distribution of electron density, identifying electron-rich and electron-poor regions. This information is critical for predicting the sites susceptible to electrophilic and nucleophilic attack, thereby offering insights into the compound's chemical reactivity.

Key electronic properties that can be determined through DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in determining the chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for predicting sites for intermolecular interactions, including hydrogen bonding.

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, further clarifying the electronic nature of the molecule.

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, provide a high level of theoretical accuracy. For the parent compound, 1H- researchgate.netscilit.comresearchgate.nettriazolo[4,5-b]pyridine, high-level ab initio calculations have been utilized to determine its standard enthalpy of formation, which was calculated to be +285.3 kJ/mol. smolecule.com This positive value indicates the energy required to form the compound from its constituent elements and offers a measure of its thermodynamic stability. smolecule.com

For 1H- researchgate.netscilit.comresearchgate.nettriazolo[4,5-b]pyridin-6-ol, ab initio methods can be employed to calculate a range of molecular properties with high precision, including:

Optimized Molecular Geometry: Determining the most stable arrangement of atoms in space.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data for structural validation.

Dipole Moment and Polarizability: These properties are important for understanding the molecule's interaction with external electric fields and its behavior in solution.

Conformational Analysis and Tautomerism Studies

The presence of multiple nitrogen atoms and a hydroxyl group in 1H- researchgate.netscilit.comresearchgate.nettriazolo[4,5-b]pyridin-6-ol gives rise to the possibility of different tautomeric forms and conformations. Computational studies are essential for understanding the energetic landscape of these species and identifying the most stable forms.

Energetics of Prototropic Tautomers and Dominant Forms

Prototropic tautomerism, the migration of a proton, is a key feature of the 1,2,3-triazole ring system. researchgate.net For 1H- researchgate.netscilit.comresearchgate.nettriazolo[4,5-b]pyridin-6-ol, several tautomers are possible due to the movement of the proton on the triazole ring and the tautomerism involving the hydroxyl group on the pyridine (B92270) ring (keto-enol tautomerism).

Computational studies on related C5-substituted 1,2,4-triazoles have shown that the relative stability of tautomers is strongly influenced by the electronic nature of the substituent. researchgate.net Electron-donating groups tend to stabilize specific tautomeric forms through intramolecular interactions. researchgate.net In the case of 1H- researchgate.netscilit.comresearchgate.nettriazolo[4,5-b]pyridin-6-ol, the hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the tautomeric equilibrium.

DFT calculations are a powerful tool to determine the relative energies of the different tautomers. By calculating the Gibbs free energy of each possible tautomer, the dominant form under specific conditions (gas phase or in solution) can be predicted. For instance, studies on 1-(n-pyridinyl)butane-1,3-diones have successfully used DFT calculations at the B3LYP/6-311++G(d,p) level to investigate tautomeric equilibria. ruc.dk

Tautomer TypeDescription
1H-Tautomer Proton is on the N1 atom of the triazole ring.
2H-Tautomer Proton is on the N2 atom of the triazole ring.
3H-Tautomer Proton is on the N3 atom of the triazole ring.
Keto-Tautomer The hydroxyl group on the pyridine ring exists as a carbonyl group with the proton transferred to a nitrogen atom on the pyridine ring.

Intramolecular Hydrogen Bonding and Stability

The presence of the hydroxyl group at the 6-position allows for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations and tautomers. The hydrogen atom of the hydroxyl group can form a hydrogen bond with one of the nitrogen atoms of the triazole ring, or the oxygen atom can act as a hydrogen bond acceptor for the proton on the triazole ring.

The strength and nature of these intramolecular hydrogen bonds can be investigated using various computational techniques. scilit.commdpi.com DFT calculations can provide information on the geometric parameters of the hydrogen bond (e.g., bond length and angle) and the energetic stabilization it provides. The Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of the hydrogen bond by analyzing the electron density at the bond critical point. rsc.org Such studies on similar systems, like 3-hydroxypyridine-4-one derivatives, have been performed to understand the role of intramolecular hydrogen bonding. researchgate.net

Molecular Dynamics Simulations

For example, MD simulations of a novel researchgate.netscilit.comsmolecule.comtriazolo[4,3-a]pyridine derivative have been used to understand its interaction with the active site of an enzyme. nih.gov This demonstrates the utility of MD in studying the behavior of triazolopyridines in a biological context.

Potential applications of MD simulations for 1H- researchgate.netscilit.comresearchgate.nettriazolo[4,5-b]pyridin-6-ol include:

Conformational Sampling: Exploring the different conformations of the molecule in solution and identifying the most populated states.

Solvation Effects: Understanding how the solvent molecules arrange around the solute and how this affects its structure and dynamics.

Hydrogen Bond Dynamics: Investigating the formation and breaking of intra- and intermolecular hydrogen bonds over time.

Interaction with Biomolecules: Simulating the binding of 1H- researchgate.netscilit.comresearchgate.nettriazolo[4,5-b]pyridin-6-ol to a biological target, such as an enzyme or receptor, to elucidate the binding mechanism and energetics.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in modern drug discovery and design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For 1H- nih.govnih.govmdpi.comtriazolo[4,5-b]pyridin-6-ol, QSAR studies, though not extensively reported for this specific molecule, can be conceptualized based on methodologies applied to analogous heterocyclic systems, such as hydroxypyridine and phenolic derivatives. nih.govimist.ma

A typical QSAR study for 1H- nih.govnih.govmdpi.comtriazolo[4,5-b]pyridin-6-ol would involve the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties, and can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The selection of relevant descriptors is a critical step, often accomplished through statistical techniques like genetic algorithms or multiple linear regression to build a predictive model. researchgate.net

For a series of derivatives of 1H- nih.govnih.govmdpi.comtriazolo[4,5-b]pyridin-6-ol, a QSAR model would be developed to predict a specific biological activity, for instance, its potential as a kinase inhibitor or its antimicrobial properties. The resulting model would not only allow for the prediction of the activity of new, unsynthesized derivatives but also provide insights into the structural features crucial for the desired biological effect.

To illustrate the types of descriptors that would be pertinent to a QSAR analysis of 1H- nih.govnih.govmdpi.comtriazolo[4,5-b]pyridin-6-ol and its derivatives, the following table presents a hypothetical set of calculated descriptors. These are chosen based on their common relevance in QSAR studies of similar heterocyclic and phenolic compounds. nih.gov

Molecular DescriptorDescriptionHypothetical Value
LogP Octanol-water partition coefficient, indicating hydrophobicity.1.5
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms, related to drug transport.75.3 Ų
Molecular Weight (MW) The mass of one mole of the substance.152.13 g/mol
Number of Hydrogen Bond Donors Count of N-H and O-H bonds.2
Number of Hydrogen Bond Acceptors Count of N and O atoms.5
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-8.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-1.2 eV
Dipole Moment A measure of the polarity of the molecule.3.2 D

These descriptors would then be used to construct a QSAR equation, which could take a linear form such as:

pIC50 = β0 + β1(LogP) + β2(TPSA) + ... + βn(Descriptorn)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the β coefficients represent the contribution of each descriptor to the activity. The statistical validity of such a model would be rigorously assessed to ensure its predictive power. mdpi.com

Predictive Reactivity Studies

Predictive reactivity studies for 1H- nih.govnih.govmdpi.comtriazolo[4,5-b]pyridin-6-ol would primarily rely on quantum chemical calculations, most notably Density Functional Theory (DFT), to elucidate its electronic structure and predict its behavior in chemical reactions. researchgate.net These studies are fundamental in understanding the molecule's stability, potential metabolic pathways, and its interactions with biological targets.

A key aspect of the reactivity of 1H- nih.govnih.govmdpi.comtriazolo[4,5-b]pyridin-6-ol is the potential for tautomerism, a phenomenon commonly observed in hydroxypyridine systems. nih.govrsc.org The molecule can exist in equilibrium between the -ol (hydroxy) form and the -one (keto) form. Computational studies can predict the relative stability of these tautomers in different environments (gas phase, various solvents), which is crucial as the dominant tautomer may exhibit different chemical and biological properties. wuxiapptec.com

DFT calculations can also be employed to determine a range of reactivity descriptors that provide a quantitative measure of the molecule's chemical reactivity. ijcce.ac.ir These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The following table outlines some of the key global reactivity descriptors that would be calculated for 1H- nih.govnih.govmdpi.comtriazolo[4,5-b]pyridin-6-ol to predict its chemical behavior. The values presented are illustrative and based on typical ranges for similar heterocyclic compounds.

Reactivity DescriptorFormulaDescriptionIllustrative Value
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.8.5 eV
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.1.2 eV
Chemical Hardness (η) η ≈ (I - A) / 2Resistance to change in electron distribution.3.65 eV
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating reactivity.0.137 eV⁻¹
Electronegativity (χ) χ ≈ (I + A) / 2The power of an atom to attract electrons.4.85 eV
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character.3.22 eV

Furthermore, the molecular electrostatic potential (MEP) map can be calculated to visualize the electron density distribution and identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. For 1H- nih.govnih.govmdpi.comtriazolo[4,5-b]pyridin-6-ol, the MEP would likely show negative potential around the nitrogen atoms and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. mdpi.com

By analyzing these computational results, researchers can predict the most likely sites for metabolic modification, design synthetic routes, and understand the non-covalent interactions that govern the binding of this molecule to a biological receptor.

Pharmacological and Mechanistic Studies of 1h 1 2 3 Triazolo 4,5 B Pyridin 6 Ol Derivatives in Vitro and Pre Clinical Focus

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of the triazolopyridine scaffold have been extensively investigated for their ability to modulate the activity of various enzymes and receptors, highlighting their potential as targeted therapeutic agents.

Kinase Inhibition (e.g., c-Met, Pim-1, ATM kinase, USP28)

The inhibition of protein kinases is a crucial strategy in the development of anticancer drugs. Several derivatives of the triazolopyridine and related triazolopyrimidine structures have shown potent inhibitory activity against a range of kinases.

c-Met Kinase: The c-Met/HGF signaling pathway is a key player in cancer progression, and its dysregulation is associated with poor prognosis and drug resistance. A series of 3-substituted-6-(1-(1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives were designed and evaluated as c-Met inhibitors. Many of these compounds exhibited potent activities in both enzymatic and cellular assays. Structure-activity relationship (SAR) studies revealed that the introduction of an N-methyl-1H-pyrazol-4-yl group at the 3-position of the quinoline (B57606) moiety was beneficial for improving inhibitory potency.

Pim-1 Kinase: PIM kinases are associated with biochemical mechanisms that affect cell survival and proliferation. Through a scaffold hopping approach, 1,2,3-triazolo[4,5-b]pyridines have been identified as inhibitors of PIM kinases. nih.gov Initial explorations into this scaffold have been described, supported by X-ray crystallographic data. nih.gov

ATM Kinase: Ataxia-telangiectasia mutated (ATM) kinase is a critical enzyme in the repair of DNA double-strand breaks, making it an attractive target for sensitizing cancer cells to radiotherapy and chemotherapy. A novel series of ATM kinase inhibitors featuring a 1H- smolecule.comnih.govnih.govtriazolo[4,5-c]quinoline scaffold were identified through virtual screening and structural optimization. One of the most potent inhibitors, A011, demonstrated an IC50 value of 1.0 nM against ATM. In cellular models, A011 was shown to inhibit the activation of ATM signaling induced by chemotherapy and radiation, thereby increasing the sensitivity of colorectal cancer cells to these treatments.

USP28: While not a kinase, the deubiquitinating enzyme USP28 has emerged as a significant target in cancer therapy. A series of smolecule.comnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of USP28. These compounds have been shown to directly affect USP28 protein levels, leading to the inhibition of proliferation and cell cycle progression in gastric cancer cell lines.

Table 1: Kinase and Enzyme Inhibition by Triazolopyridine and Related Derivatives
Compound ClassTarget EnzymeKey Findings
3-substituted-6-(1-(1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyrazin-1-yl)ethyl)quinolinec-Met KinasePotent enzymatic and cellular inhibition.
1,2,3-Triazolo[4,5-b]pyridinesPim-1 KinaseIdentified as inhibitors via scaffold hopping. nih.gov
1H- smolecule.comnih.govnih.govtriazolo[4,5-c]quinolineATM KinaseA011 showed an IC50 of 1.0 nM.
smolecule.comnih.govnih.govtriazolo[4,5-d]pyrimidineUSP28Potent inhibition of deubiquitinating activity.

Investigation of Other Enzyme Targets (e.g., NAD Glycohydrolase)

Beyond kinases, derivatives of the triazolopyridine scaffold have been explored for their effects on other enzyme systems. Notably, smolecule.comnih.govnih.govtriazolo[4,5-b]pyridine derivatives have been described as substrates of NAD glycohydrolase. nih.gov This interaction suggests a potential role for these compounds in modulating cellular processes that are dependent on NAD+ metabolism. Further research is needed to fully elucidate the inhibitory or modulatory effects of 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol derivatives on this and other enzyme targets.

Antimicrobial Activity Investigations

The rise of antimicrobial resistance has necessitated the search for new and effective therapeutic agents. The triazole nucleus is a well-established pharmacophore in many antimicrobial drugs, and derivatives of 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol have been investigated for their potential in this area. researchgate.net

Antibacterial Efficacy and Mechanism of Action (e.g., DNA gyrase inhibition)

Several studies have highlighted the antibacterial potential of triazolopyrimidine derivatives, a class of compounds structurally related to the subject of this article. A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their antibacterial activity. Some of these compounds demonstrated high activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2.0 µg/mL.

A key mechanism of action for the antibacterial effects of these compounds appears to be the inhibition of DNA gyrase. This enzyme is essential for bacterial DNA replication and is a well-validated target for antibacterial drugs. Molecular docking studies have shown that these triazolopyrimidine derivatives can bind to the active site of DNA gyrase, with binding modes and scores comparable to that of ciprofloxacin, a known DNA gyrase inhibitor. One particular compound showed a high inhibitory activity against DNA gyrase with an IC50 of 0.68 µM.

Table 2: Antibacterial Activity of Triazolopyrimidine Derivatives
Compound SeriesBacterial StrainsMIC Range (µg/mL)Mechanism of Action
1,2,4-Triazolo[1,5-a]pyrimidinesGram-positive & Gram-negative0.25 - 2.0DNA Gyrase Inhibition

Antifungal Properties and Cellular Targets

The 1,2,4-triazole (B32235) scaffold is a core component of many commercially available antifungal drugs. nih.gov This has prompted research into the antifungal properties of various triazole derivatives. Studies on a range of 1,2,4-triazole-containing compounds have demonstrated their potential as antifungal agents, particularly against Candida albicans. nih.gov The antifungal activity of these compounds is often attributed to their ability to interfere with fungal cellular processes. While specific cellular targets for 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol derivatives are not extensively detailed in the available literature, the broader class of triazole antifungals is known to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi.

Antiproliferative Activity in Cellular Models

The antiproliferative activity of triazolopyridine and triazolopyrimidine derivatives has been evaluated in various cancer cell lines, demonstrating their potential as anticancer agents. smolecule.comnih.gov

A series of novel N-anilino-2-substituted-5-methyl- smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine-7-amine derivatives were prepared and tested for their in vitro antiproliferative activity against Bel-7402 and HT-1080 cancer cell lines. researchgate.net Many of these compounds inhibited cell proliferation at low concentrations, with some exhibiting marked antiproliferative activity superior to that of the standard drug cisplatin (B142131). researchgate.net

In another study, a series of smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were synthesized, and their anti-tumor activities were tested against HT-1080 and Bel-7402 cell lines. researchgate.net One compound, in particular, displayed the best anti-tumor activity with IC50 values of 12.3 µM and 6.1 µM against Bel-7402 and HT-1080 cell lines, respectively. researchgate.net

Furthermore, a series of novel dihydro-1H-pyrazolo[1,3-b]pyridine and pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives were synthesized and evaluated against a panel of human hematological and breast cancer cell lines. nih.gov These studies contribute to the growing body of evidence supporting the potential of triazolopyridine-based scaffolds in the development of new anticancer therapies. nih.gov

Table 3: Antiproliferative Activity of Triazolopyrimidine Derivatives
Compound SeriesCancer Cell LinesKey Findings
N-anilino-2-substituted-5-methyl- smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine-7-aminesBel-7402, HT-1080Activity superior to cisplatin in some cases. researchgate.net
smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidinesHT-1080, Bel-7402IC50 values in the low micromolar range. researchgate.net
Dihydro-1H-pyrazolo[1,3-b]pyridine and pyrazolo[1,3-b]pyridine embelin derivativesHematological and breast cancer cell linesDemonstrated antiproliferative potential. nih.gov

Induction of Apoptosis Pathways in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. Derivatives of triazolo-pyridine and related pyrazolo-triazine systems have demonstrated significant pro-apoptotic activity in various cancer cell lines.

Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, such as compounds MM129, MM130, and MM131, have shown potent induction of apoptosis in HeLa, HCT 116, PC-3, and BxPC-3 cancer cells. mdpi.com The pro-apoptotic effect was confirmed through the observation of phosphatidylserine (B164497) externalization on the cell membrane and changes in mitochondrial transmembrane potential. mdpi.com For instance, compound MM129 was found to be the most potent, inducing apoptosis in 73.47% of HeLa cells at twice its IC₅₀ concentration after 24 hours. mdpi.com

Another study on a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine derivative, compound 3b, revealed that it triggers apoptosis in MCF-7 and MDA-MB-231 breast cancer cells by activating both intrinsic and extrinsic pathways, evidenced by the activation of caspase-9, caspase-8, and caspase-3/7. nih.gov This compound also promoted the expression of the pro-apoptotic protein Bax and the tumor suppressor p53. nih.gov Similarly, novel tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones have been shown to upregulate BAX, p53, and caspase-3 genes, leading to apoptotic death in breast cancer cells. nih.gov

The table below summarizes the apoptotic effects of selected triazolo-pyridine-related derivatives on various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Key Apoptotic Mechanisms Observed
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine Sulfonamides (MM129)HeLa, HCT 116, PC-3, BxPC-3Phosphatidylserine externalization, changes in mitochondrial membrane potential. mdpi.com
nih.govnih.govnih.govTriazolo[4,3-b]pyridazine derivative (4g)MCF-7 (Breast)29.61-fold increase in apoptosis compared to control, increased caspase-9 levels. nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine derivative (3b)MCF-7, MDA-MB-231 (Breast)Activation of caspase-3/7, -8, -9; increased expression of p53 and Bax; suppression of NF-κB. nih.gov
Tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones (Compound 8)MCF-7 (Breast)Upregulation of BAX, p53, caspase-3 genes; downregulation of BCL2; activation of caspase-3. nih.gov

Cell Cycle Arrest Mechanisms in Oncological Models

Disruption of the cell cycle is another key strategy in cancer therapy. Various triazolo-pyridine analogues effectively halt cancer cell proliferation by inducing cell cycle arrest at specific checkpoints.

For example, a study on nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives found that the most active compound, H12, induced apoptosis and G2/M phase arrest in MGC-803, HCT-116, and KYSE450 cells. nih.gov Similarly, the triazolo[4,3-b]pyridazine derivative 4g was found to cause cell cycle arrest at the S phase in MCF-7 breast cancer cells. nih.gov

Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides were shown to induce cell cycle arrest in the G0/G1 phase in BxPC-3 and PC-3 cells, while causing an accumulation of cells in the S phase in HCT 116 cells. mdpi.com This S-phase arrest in HCT 116 cells was correlated with high levels of DNA damage induced by the compounds. mdpi.comsemanticscholar.org Tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones also demonstrated the ability to induce cell growth arrest at the G1 phase, thereby inhibiting the G1/S transition in breast cancer cells. nih.gov

Compound/Derivative ClassCancer Cell Line(s)Phase of Cell Cycle ArrestAssociated Mechanisms
Quinoline-indole derivative 7MGC-803, HCT-116, KYSE450G2/MInduction of apoptosis. nih.gov
nih.govnih.govnih.govTriazolo[4,3-b]pyridazine derivative (4g)MCF-7 (Breast)SDual inhibition of c-Met and Pim-1 kinases. nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine SulfonamidesBxPC-3, PC-3, HCT 116G0/G1 (BxPC-3, PC-3), S (HCT 116)Inhibition of CDK enzymes; induction of DNA damage. mdpi.com
Tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalconesMCF-7 (Breast)G1Inhibition of G1/S transition; downregulation of CDK4 gene. nih.gov

Inhibition of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer metastasis and drug resistance. Targeting signaling pathways that regulate EMT is a promising anticancer strategy. The HGF/c-Met signaling pathway is a key driver of EMT. A series of triazolopyrazine derivatives, structurally related to 1H- nih.govnih.govnih.govtriazolo[4,5-b]pyridines, were developed as highly potent and selective inhibitors of the c-Met receptor tyrosine kinase. nih.gov One such derivative, volitinib, demonstrated significant antitumor activity in a human glioma xenograft model, highlighting the potential of this scaffold to inhibit EMT. nih.gov Additionally, certain nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivatives have been noted for their ability to inhibit the EMT process. nih.gov

DNA Interaction Studies (e.g., noncanonical DNA structures)

Beyond interacting with proteins, some triazolo-pyridine derivatives have been designed to target nucleic acids. DNA can adopt alternative secondary structures, such as G-quadruplexes (G4s) and i-motifs, which are involved in regulating gene expression and are considered novel targets for anticancer drugs. nih.govresearchgate.net

A library of bis-triazolyl-pyridine derivatives was synthesized and screened for their ability to interact with G4 and i-motif DNA structures. nih.gov Through biophysical characterization, two lead compounds were identified that could simultaneously stabilize G4 structures and destabilize i-motifs, both in vitro and within living cells. nih.gov This dual activity presents a novel mechanism for modulating gene transcription in cancer cells.

Anti-inflammatory Response Pathways

Derivatives of triazoles and pyridines have shown significant anti-inflammatory properties. These compounds often act by inhibiting key enzymes and mediators in the inflammatory cascade.

One study synthesized a series of 1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazine derivatives and tested their ability to inhibit the release of pro-inflammatory factors. mdpi.com The most active compound demonstrated a 62% inhibition of nitric oxide (NO) production at a low concentration (1 µM), outperforming the standard drug indomethacin (B1671933). mdpi.com Other research on oxazolo[4,5-b]pyridin-2-one derivatives also identified several compounds that were more active than indomethacin in the carrageenan-induced hind paw edema test, a classic model of inflammation. nih.gov The anti-inflammatory effects of some nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have also been documented. mdpi.com

Assessment of Related Biological Activities

The versatile scaffold of triazolo-pyridines has been explored for a range of other biological activities.

Analgesic Activity : Twenty-two new oxazolo[4,5-b]pyridin-2-one derivatives were synthesized and investigated for analgesic properties. nih.gov Most of the compounds showed significant analgesic activity at a 100 mg/kg dose level when compared to aspirin. nih.gov

Antihypertensive Activity : The antihypertensive effects of various oxazolo[3,2-a]pyridine (B1258410) and thiazolo[3,2-a]pyridine derivatives have been evaluated in spontaneously hypertensive rats. researchgate.net Several compounds produced a significant and long-lasting reduction in mean arterial blood pressure. researchgate.net

Antipyretic Activity : Triazolopyrimidine derivatives have been reported to exhibit antipyretic properties, among other pharmacological effects. mdpi.com

Antiasthmatic/Antiallergic Activity : A series of nih.govnih.govnih.govthiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones were synthesized and evaluated for antiallergic activities. nih.gov One derivative, 1h, was identified as a promising agent with dual activity as a leukotriene D4 receptor antagonist and a mast cell stabilizer, both relevant mechanisms for treating asthma and allergic conditions. nih.gov

Vasodilatory Activity : While not directly studied for the core compound, the antihypertensive effects observed in related structures suggest a potential for vasodilatory action. researchgate.net

Molecular Docking and Binding Affinity Analyses with Biological Targets

Molecular docking studies are crucial for elucidating the binding modes of these derivatives with their biological targets, guiding further drug design and optimization.

Derivatives of the triazolo[4,3-b]pyridazine scaffold have been designed as dual inhibitors of c-Met and Pim-1 kinases. nih.gov Docking studies of the most active compound, 4g, revealed a binding mode similar to known ligands within the ATP-binding site of both kinases. nih.gov In another study, docking simulations of tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones against EGFR and DHFR proteins showed that a derivative with trimethoxy groups (compound 8) had a higher binding affinity, forming multiple hydrogen bonds within the active sites. nih.gov

Molecular docking of nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives identified compound 27 as a potent, reversible inhibitor of Lysine Specific Demethylase 1 (LSD1). nih.gov The improved activity was attributed to a key hydrogen bond interaction between the nitrogen atom of the pyridine (B92270) ring and the amino acid Met332 in the enzyme's active site. nih.gov Furthermore, pyrazolo-triazine sulfonamides were docked against cyclin-dependent kinases (CDKs), with compound MM129 showing the lowest binding energy and highest stability with CDK5 and CDK8, suggesting a potential mechanism for its observed effects on the cell cycle. mdpi.com

Compound/Derivative ClassBiological Target(s)Key Findings from Docking Studies
nih.govnih.govnih.govTriazolo[4,3-b]pyridazine derivative (4g)c-Met, Pim-1 KinasesSimilar binding mode to known ligands in the ATP-binding pocket. nih.gov
Tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcone (B49325) (8)EGFR, DHFRHigh binding affinity with multiple hydrogen bonds formed by trimethoxy groups. nih.gov
nih.govnih.govnih.govTriazolo[4,5-d]pyrimidine derivative (27)LSD1Hydrogen bond between pyridine nitrogen and Met332 is crucial for activity. nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamide (MM129)CDK enzymes (CDK5, CDK8)Lowest binding energy and highest stability, suggesting inhibition of CDK activity. mdpi.com
Pyridine-pyrazole hybridsGlcN-6-P synthaseModerate to good binding energies observed for the synthesized compounds. nih.govresearchgate.net

Lack of Publicly Available Pre-clinical Data for 1H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridin-6-ol Derivatives

Following a comprehensive search of scholarly articles and publicly accessible scientific databases, no specific pre-clinical pharmacokinetic or ADME (Absorption, Distribution, Metabolism, and Excretion) data was found for derivatives of the chemical compound 1H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridin-6-ol.

The performed searches for terms including "preclinical pharmacokinetics of 1H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridin-6-ol derivatives," "ADME of 1H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridin-6-ol analogs," and "preclinical studies of triazolopyridine derivatives" yielded results for structurally related but distinct heterocyclic systems. These included various isomers such as nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines and nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridines, as well as other classes like 1H-pyrazolo[3,4-b]pyridines.

While pharmacokinetic and ADME studies have been conducted on these related series of compounds, providing insights into their behavior in pre-clinical models, this information does not directly apply to derivatives of the specific 1H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridin-6-ol scaffold. Due to the strict requirement to focus solely on the titled compound and its direct derivatives, the data from these other chemical series cannot be substituted.

Therefore, the requested section on "Pre-clinical Pharmacokinetic and ADME Considerations" for 1H- nih.govnih.govresearchgate.nettriazolo[4,5-b]pyridin-6-ol derivatives cannot be generated at this time due to the absence of specific, relevant research findings in the public domain.

Material Science and Coordination Chemistry Applications of 1h 1 2 3 Triazolo 4,5 B Pyridin 6 Ol

Ligand Design for Coordination Complexes

The structure of 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol, featuring multiple nitrogen atoms and a hydroxyl group, allows for strong interactions with metal ions, making it a valuable ligand in coordination chemistry for the creation of metal complexes.

Complexation with Metal Ions and Coordination Geometry

1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol has demonstrated its capability as a versatile ligand in forming stable coordination complexes with metal ions. The deprotonated form of the molecule, the [C₅H₃N₄O]⁻ anion, can coordinate to metal centers through various atoms, leading to diverse and structurally interesting complexes.

A notable example is the reaction of 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol with cobalt(II) chloride in an alcoholic solution, which yields a polymeric compound with the formula [Co(C₅H₃N₄O)(CH₃OH)Cl]n. In this coordination polymer, the cobalt(II) ion exists in a distorted octahedral high-spin state. The coordination sphere of the cobalt center is occupied by both monodentate and bidentate ionized HOAt ligands, resulting in the formation of a two-dimensional, honeycomb-like coordination polymer. This structure highlights the ligand's ability to bridge multiple metal centers, a key feature in the design of coordination polymers.

Table 1: Coordination Details of a Cobalt(II) Complex with 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol
ParameterDescription
Metal IonCobalt(II)
LigandDeprotonated 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol
Coordination GeometryDistorted Octahedral
Ligand Binding ModesMonodentate and Bidentate
Resulting Structure2D Honeycomb-like Coordination Polymer

Development of Novel Catalysts

The formation of stable complexes between 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol and various metal ions presents significant potential for the development of novel catalysts. The unique electronic properties and structural stability of these resulting complexes are crucial for applications in catalysis. While the compound itself is a well-established organocatalyst additive in peptide synthesis, the specific catalytic applications of its discrete metal complexes in other organic transformations are an area of emerging research interest. The ability of the ligand to stabilize metal centers and potentially participate in reaction mechanisms makes these complexes promising candidates for future catalytic systems.

Functional Materials Development

The chemical properties of 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol make it a valuable component in the synthesis and modification of functional materials, including advanced polymers with tailored properties.

Polymers with Enhanced Properties

1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol is utilized in polymer chemistry to create advanced materials with improved characteristics. It can be incorporated into polymer structures to enhance properties such as thermal stability and mechanical strength.

One of its key roles is as a photostabilizing agent in the polymer and coatings industries. Materials can be protected from degradation caused by UV exposure through the addition of this compound. Furthermore, it can be used to functionalize existing polymer backbones, imparting new properties like improved adhesion or conductivity. The formation of coordination polymers, such as the previously mentioned cobalt(II) complex, is a direct route to creating functional materials where the ligand and metal ions form an extended, stable network.

Table 2: Applications of 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol in Polymer Science
Application AreaFunction of the CompoundResulting Polymer Property
Advanced Polymer SynthesisMonomer/AdditiveEnhanced Thermal and Mechanical Stability
Coatings and PlasticsPhotostabilizerProtection from UV Degradation
Coordination ChemistryBridging LigandFormation of 2D Coordination Polymers

Applications in Electronics

The application of 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol in the field of electronics is a developing area. The parent compound, 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridine, is noted for possessing interesting electronic properties due to its fused heterocyclic ring system. smolecule.com For 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol, it has been suggested that its incorporation into polymers could lead to materials with enhanced conductivity, which could be suitable for high-performance applications in electronics. However, specific research detailing the synthesis and characterization of such electronic materials remains limited in publicly available literature.

Optical and Luminescent Properties for Sensor Development

1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol is employed as a reagent in analytical chemistry, particularly in the spectrophotometric determination of metal ions. smolecule.com This application relies on the compound's ability to form colored complexes with specific metal ions, where the intensity of the color is proportional to the ion's concentration. This principle is fundamental to the development of chemical sensors.

Spectrophotometric methods offer a sensitive and cost-effective means for quantifying metal ions in various samples. ijmr.net.in The use of chromogenic reagents like 1H- smolecule.comnih.govnih.govtriazolo[4,5-b]pyridin-6-ol enables this analysis by providing a distinct colorimetric response upon complexation. ijmr.net.in Additionally, a visual indication of reaction progress is noted in peptide coupling, where the reaction mixture changes from yellow to colorless, demonstrating an observable optical property of the deprotonated anion. luxembourg-bio.com While its use in spectrophotometry is established, detailed studies on the specific luminescent or fluorescent properties of its metal complexes for sensor applications are less common.

Supramolecular Chemistry and Self-Assembly

While specific experimental studies on the supramolecular chemistry of 1H- nih.govacs.orgresearchgate.nettriazolo[4,5-b]pyridin-6-ol are not extensively documented in publicly available literature, the molecular architecture of the compound provides a strong basis for predicting its self-assembly behavior. The presence of a hydroxyl group, a triazole ring, and a pyridine (B92270) moiety creates a molecule rich in hydrogen bond donors and acceptors, as well as aromatic surfaces capable of π-π stacking. These features are the fundamental building blocks for the spontaneous organization of molecules into well-defined, ordered supramolecular structures.

The self-assembly of 1H- nih.govacs.orgresearchgate.nettriazolo[4,5-b]pyridin-6-ol is expected to be primarily governed by a network of non-covalent interactions. The hydroxyl (-OH) group is a potent hydrogen bond donor and can also act as an acceptor. The nitrogen atoms within both the pyridine and triazole rings are effective hydrogen bond acceptors. This combination allows for a variety of robust hydrogen bonding motifs. For instance, studies on analogous hydroxypyridine compounds have revealed the formation of extensive hydrogen-bonded networks, often leading to layered or tape-like structures. nih.gov In these structures, O-H···N and N-H···O hydrogen bonds are prevalent. acs.orgnih.gov

The triazole ring itself is a versatile component in supramolecular design. It can participate in hydrogen bonding and also engage in π-π stacking interactions. Research on triazole-based molecules has demonstrated their capacity to form intramolecular hydrogen bonds with adjacent functional groups, such as phenolic hydroxyls, which influences their conformational preferences and subsequent self-assembly. researchgate.net Furthermore, the planar nature of the fused triazolopyridine ring system is conducive to columnar stacking, where intermolecular π-π interactions would contribute to the stability of the resulting supramolecular architecture. The interplay of these varied non-covalent forces—hydrogen bonding and π-π stacking—is anticipated to direct the assembly of 1H- nih.govacs.orgresearchgate.nettriazolo[4,5-b]pyridin-6-ol into complex and ordered solid-state structures.

Detailed research findings on closely related heterocyclic systems underscore the potential for intricate self-assembly. For example, the crystal structures of various pyridone derivatives, which are tautomers of hydroxypyridines, show a strong tendency to form dimers through pairs of N-H···O hydrogen bonds, creating what is known as a supramolecular synthon. nih.gov These synthons can then further assemble into larger architectures. Given the array of hydrogen bonding sites on 1H- nih.govacs.orgresearchgate.nettriazolo[4,5-b]pyridin-6-ol, the formation of catemeric chains, sheets, or more complex three-dimensional networks is highly probable. The precise nature of the resulting supramolecular structure will depend on the subtle balance of these interactions, which can be influenced by factors such as solvent and temperature during crystallization.

To fully elucidate the supramolecular behavior of 1H- nih.govacs.orgresearchgate.nettriazolo[4,5-b]pyridin-6-ol, experimental validation through single-crystal X-ray diffraction would be necessary. Such studies would provide definitive insights into the packing arrangements and the specific non-covalent interactions that govern its self-assembly, paving the way for its application in crystal engineering and the design of new materials.

Functional GroupPotential Non-Covalent InteractionsRole in Supramolecular Assembly
Hydroxyl (-OH) Strong hydrogen bond donor (O-H); Hydrogen bond acceptor (:O:)Formation of O-H···N and O-H···O bonds, leading to chains, dimers, and sheets.
Triazole Ring Hydrogen bond donor (N-H); Hydrogen bond acceptor (:N=); π-π stackingContributes to the hydrogen bonding network; facilitates columnar stacking and stabilizes the assembly.
Pyridine Ring Hydrogen bond acceptor (:N=); π-π stackingActs as a key hydrogen bond acceptor site; participates in aromatic stacking interactions.

Future Research Directions and Emerging Avenues for 1h 1 2 3 Triazolo 4,5 B Pyridin 6 Ol

Exploration of Novel Synthetic Methodologies for Scaffold Diversification

While classical cyclization reactions have been the traditional approach for synthesizing the 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridine core, future research will likely focus on the development of more efficient and versatile synthetic strategies. smolecule.com Modern synthetic techniques such as microwave-assisted synthesis have already shown promise in accelerating the production of triazolopyridine derivatives, offering advantages in terms of reduced reaction times and improved yields. smolecule.com

Future efforts in this area could concentrate on:

One-Pot Reactions: Developing multi-component, one-pot reaction sequences would streamline the synthesis process, making it more atom-economical and efficient. chemimpex.com

Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled production of 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol and its analogs.

Late-Stage Functionalization: A critical area of future research will be the development of methodologies for the late-stage functionalization of the 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol scaffold. This would allow for the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

These advanced synthetic approaches will be instrumental in unlocking the full potential of the 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol scaffold for various applications.

Advanced Computational Approaches for Predictive Design

The use of computational tools is becoming increasingly integral to the drug discovery and materials science landscape. For 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol, advanced computational approaches can provide valuable insights and guide the design of novel derivatives with enhanced properties.

Future research in this domain should include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to investigate the electronic properties, reactivity, and spectroscopic characteristics of the molecule. This information is crucial for understanding its behavior at a molecular level.

Molecular Docking and Virtual Screening: These in silico techniques can be used to predict the binding affinity of 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol derivatives to various biological targets, thereby prioritizing compounds for synthesis and experimental testing. nih.gov The availability of numerous protein structures in public databases facilitates the virtual screening of large compound libraries. nih.gov

Pharmacophore Modeling and 3D-QSAR: By identifying the key structural features required for a particular biological activity, pharmacophore models can guide the design of more potent and selective analogs. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine these models by correlating the 3D properties of the molecules with their biological activity.

The integration of these computational strategies will undoubtedly accelerate the discovery of novel applications for the 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol scaffold.

Untapped Biological Target Identification and Mechanistic Elucidation

The 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridine core is a recognized pharmacophore with a wide range of reported biological activities, including antimicrobial, analgesic, and anticancer properties. smolecule.com However, the full therapeutic potential of 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol remains largely unexplored.

Future research should focus on:

High-Throughput Screening (HTS): Screening large and diverse chemical libraries against a panel of biological targets is a powerful strategy for identifying novel bioactive compounds. uni-leipzig.de The inclusion of 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol and its derivatives in such screening campaigns could lead to the discovery of unexpected therapeutic applications.

Target Deconvolution: For compounds that exhibit interesting phenotypic effects in cell-based assays, identifying the specific molecular target is a critical next step. Modern chemical biology approaches, such as affinity chromatography and activity-based protein profiling, can be employed for this purpose.

Mechanistic Studies: Once a biological target has been identified, detailed mechanistic studies are necessary to understand how the compound exerts its effect at a molecular level. This includes investigating its binding mode, its effect on enzyme kinetics or signaling pathways, and its downstream cellular consequences.

A thorough investigation of the biological activities of 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol could reveal novel therapeutic opportunities for a range of diseases.

Integration into Advanced Material Systems

The unique electronic and structural properties of the 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridine scaffold make it an attractive building block for the development of advanced materials. chemimpex.com The presence of multiple nitrogen atoms allows for coordination with metal ions, opening up possibilities in coordination chemistry and the creation of functional materials. smolecule.com

Emerging avenues in this area include:

Organic Light-Emitting Diodes (OLEDs): The fused aromatic system of 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridine suggests its potential use as a scaffold for organic electronic materials. By attaching suitable donor and acceptor groups, it may be possible to design novel emitters for OLEDs.

Sensors: The ability of the triazolopyridine core to coordinate with metal ions could be exploited in the development of chemical sensors for the detection of specific metal contaminants in the environment. smolecule.com

Metal-Organic Frameworks (MOFs): The functionalization of 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol with appropriate linker groups could enable its incorporation into MOFs. These highly porous materials have a wide range of potential applications, including gas storage, catalysis, and drug delivery. A thiadiazolopyridine-functionalized Zr(IV)-based MOF has already shown promise in photocatalysis. nih.gov

Further exploration of the material science applications of 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol could lead to the development of novel technologies with significant societal impact.

Multi-Targeted Ligand Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. The 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridine scaffold provides a versatile platform for the design of multi-target-directed ligands (MTDLs).

Future research in this area could involve:

Pharmacophore Merging: This strategy involves combining the key pharmacophoric features of known inhibitors of different targets into a single molecule. The 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol core can serve as a central scaffold to which these different pharmacophores can be attached.

Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to different targets of interest. These fragments can then be linked together using the 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol scaffold to create a potent multi-target ligand.

Privileged Scaffold Hopping: The triazolopyridine scaffold can be considered a "privileged structure" due to its ability to bind to a variety of biological targets. By exploring different substitution patterns on the 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol core, it may be possible to develop ligands that can modulate the activity of multiple targets.

The development of MTDLs based on the 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol scaffold represents a promising strategy for the treatment of complex multifactorial diseases.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable and green synthetic methods for 1H- researchgate.netresearchgate.netnih.govtriazolo[4,5-b]pyridin-6-ol and its derivatives is a crucial area for future research.

Key aspects to be explored include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, would significantly reduce the environmental impact of the synthesis.

Catalyst-Free Reactions: The development of catalyst-free synthetic methods, such as those utilizing microwave irradiation, would eliminate the need for potentially toxic and expensive metal catalysts. smolecule.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a central tenet of green chemistry.

Q & A

Q. What are the common synthetic routes for preparing 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol derivatives?

A typical method involves cyclocondensation of precursor heterocycles with appropriate reagents. For example, lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) can reduce ethyl carboxylate intermediates to yield hydroxymethyl derivatives (e.g., (7-amino-5-methyl-3-phenyl-3H-triazolopyridin-6-yl)methanol) . Alternative routes include Suzuki coupling for introducing aryl/heteroaryl substituents or refluxing intermediates in ethanol for cyclization . Characterization via ¹H-NMR, ¹³C-NMR, and GC/MS is standard .

Q. How is the purity and stability of this compound derivatives validated?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to confirm purity (>95%), while stability is assessed under varying pH and temperature conditions. For example, PF-04217903 (a triazolopyrazine derivative) was validated via NMR and MS to ensure metabolic stability .

Q. What spectroscopic techniques are critical for structural elucidation of triazolopyridine derivatives?

¹H-NMR, ¹³C-NMR, and X-ray crystallography resolve core structures and substituent positioning. For instance, ¹H-NMR of 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carbonitrile (δ 8.80 ppm for CH-5, δ 8.50 ppm for CH-7) confirms regioselectivity . IR spectroscopy identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase selectivity in triazolopyridine-based c-Met inhibitors?

Key modifications include:

  • Scaffold replacement : Substituting triazolopyrazine with triazolopyrimidine or purine improves c-Met binding .
  • Substituent tuning : Introducing quinoline-6-ylmethyl groups enhances π-π stacking with Tyr1230 and Met1211 in c-Met’s active site .
  • Linker optimization : Ethanol or morpholine linkers balance solubility and potency (e.g., PF-04217903’s EC₅₀ = 10 nM for c-Met phosphorylation) . Computational docking (e.g., KLIFS database) and enzymatic assays (IC₅₀ vs. c-Met mutants) validate selectivity .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy of triazolopyridine derivatives?

Discrepancies may arise from metabolic instability or off-target effects. Solutions include:

  • Pharmacokinetic profiling : Assess bioavailability and half-life in rodent models (e.g., PF-04217903’s dose-dependent tumor growth inhibition in GTL-16 xenografts) .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites.
  • Off-target screening : Kinase panels (e.g., 400+ kinases) confirm specificity .

Q. How do triazolopyridines inhibit non-c-Met targets like monoacylglycerol lipase (MGL)?

Derivatives like (piperazin-1-yl)(1,2,3-triazolo[4,5-b]pyridin-1-yl)methanones bind MGL via hydrophobic interactions and hydrogen bonding. Competitive assays with 4-nitrophenyl acetate quantify MGL inhibition (IC₅₀ < 100 nM) . Co-crystallization with MGL reveals binding modes for rational optimization.

Data Analysis and Interpretation

Q. How to interpret conflicting kinetic data in enzymatic assays of triazolopyridine inhibitors?

Contradictions may stem from assay conditions (e.g., ATP concentration). Use:

  • Michaelis-Menten kinetics : Compare KmK_m and VmaxV_{max} under varying ATP levels.
  • Mutant analysis : Test inhibitors against c-Met mutants (e.g., Y1230H vs. M1250T) to identify resistance mechanisms .
  • Dose-response curves : EC₅₀ shifts indicate allosteric vs. competitive inhibition .

Q. What computational tools predict ADMET properties of triazolopyridine derivatives?

Tools like SwissADME and ProTox-II estimate solubility, hepatotoxicity, and CYP450 interactions. For example, PF-04217903’s logP (~2.5) and polar surface area (~80 Ų) predict moderate blood-brain barrier permeability . MD simulations (e.g., GROMACS) model membrane permeability.

Methodological Tables

Parameter Example Value (PF-04217903) Reference
c-Met phosphorylation EC₅₀10 nM
Tumor growth inhibition EC₅₀13 nM (GTL-16 xenografts)
Selectivity (vs. 400 kinases)>100-fold
Metabolic stability (t₁/₂)>4 hours (human microsomes)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.